molecular formula C10H7BrO B8250232 1-(2-Bromophenyl)buta-2,3-dien-1-one

1-(2-Bromophenyl)buta-2,3-dien-1-one

Cat. No.: B8250232
M. Wt: 223.07 g/mol
InChI Key: FUNGOSASHDEMLD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)buta-2,3-dien-1-one typically involves the following steps:

    Bromination of Phenylacetylene: The initial step involves the bromination of phenylacetylene to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Coupling Reaction: The brominated phenylacetylene is then subjected to a coupling reaction with butadiene. This can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)buta-2,3-dien-1-one undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions. Common reagents include halogens (Cl2, Br2) and acids (H2SO4).

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Electrophilic Substitution: Substituted derivatives with additional halogen atoms.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(2-Bromophenyl)buta-2,3-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)buta-2,3-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The bromine atom enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2,3-butadiene-1-one: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-2,3-butadiene-1-one: Chlorine atom instead of bromine.

    1-(2-Bromophenyl)-1,3-butadiene: Different position of the double bonds.

Uniqueness

1-(2-Bromophenyl)buta-2,3-dien-1-one is unique due to the specific positioning of the bromine atom and the butadiene moiety, which imparts distinct reactivity and properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

InChI

InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNGOSASHDEMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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